molecular formula C20H27ClN2O B2555439 N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride CAS No. 1571963-41-1

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride

Cat. No.: B2555439
CAS No.: 1571963-41-1
M. Wt: 346.9
InChI Key: TWFFCJYZIJVDKY-UHFFFAOYSA-N
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Description

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a cyclohexyl group, an amino group, and a naphthylacetamide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride typically involves the reaction of 2-naphthylacetic acid with 2-amino-1-cyclohexylethanol under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary amines or other reduced products.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cell signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Amino-1-cyclohexylethyl)-N,N-dimethylamine
  • 2-amino-1-cyclohexylethanol
  • 5,6,7,8,9,10-hexahydropyrimido[4,5-b]quinoline derivatives

Uniqueness

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, an amino group, and a naphthylacetamide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Biological Activity

N-(2-Amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide; hydrochloride (commonly referred to as NACH) is a synthetic compound with the chemical formula C20H27ClN2O and a molecular weight of approximately 346.9 g/mol. This compound features a naphthalene moiety, which is often associated with various biological activities, including anti-inflammatory and anticancer properties. The compound's structure includes an amino group and a cyclohexyl ethyl chain, contributing to its potential pharmacological effects.

NACH's biological activity is primarily attributed to its interaction with various biological targets, potentially including enzymes and receptors involved in cellular signaling pathways. The presence of the naphthalene ring may enhance its affinity for certain targets, promoting therapeutic effects.

Pharmacological Properties

Research indicates that compounds similar to NACH exhibit various pharmacological properties, such as:

  • Anticancer Activity : Preliminary studies suggest that naphthalene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms often involve modulation of signaling pathways related to cell survival and proliferation.
  • Anti-inflammatory Effects : Compounds containing naphthalene structures have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies and Research Findings

  • Anticancer Studies : A study explored the effects of naphthalene derivatives on different cancer cell lines, demonstrating that certain compounds significantly reduced cell viability in a dose-dependent manner. The study highlighted the importance of structural modifications in enhancing anticancer efficacy (source: ).
  • Inflammation Models : In animal models of inflammation, similar compounds were shown to decrease edema and inflammatory markers, suggesting that NACH could be beneficial in treating inflammatory diseases (source: ).
  • Neuroprotective Effects : Some research has indicated that naphthalene derivatives may protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases (source: ).

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces edema and inflammatory markers
NeuroprotectiveProtects against oxidative stress

Toxicological Studies

Initial toxicity studies on similar compounds have indicated low acute toxicity; however, chronic exposure effects remain under investigation. It is essential to conduct further studies focusing on genotoxicity and long-term exposure outcomes.

Properties

IUPAC Name

N-(2-amino-1-cyclohexylethyl)-2-naphthalen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O.ClH/c21-14-19(17-7-2-1-3-8-17)22-20(23)13-15-10-11-16-6-4-5-9-18(16)12-15;/h4-6,9-12,17,19H,1-3,7-8,13-14,21H2,(H,22,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWFFCJYZIJVDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CN)NC(=O)CC2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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